2-(3-Hydroxyisoxazol-5-yl)acetic acid
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Overview
Description
2-(3-Hydroxyisoxazol-5-yl)acetic acid, also known as ibotenic acid, is a colorless crystalline substance with a molecular weight of 158.11 g/mol . It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is known for its neuroactive properties and is found naturally in certain mushrooms, such as Amanita muscaria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxyisoxazol-5-yl)acetic acid typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes . This (3 + 2) cycloaddition reaction is often catalyzed by copper (I) or ruthenium (II) complexes . The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C .
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale batch reactors where the cycloaddition reactions are carried out under controlled conditions. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Hydroxyisoxazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and alkylating agents like methyl iodide (CH₃I) are employed.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(3-Hydroxyisoxazol-5-yl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
2-(3-Hydroxyisoxazol-5-yl)acetic acid exerts its effects primarily by acting as an agonist for glutamate receptors, specifically the NMDA and mGlu receptors . Upon binding to these receptors, it induces excitatory neurotransmission, leading to increased neuronal activity. This mechanism is utilized in research to study excitotoxicity and neurodegeneration .
Comparison with Similar Compounds
Kainic Acid: A potent neurotoxin similar to ibotenic acid, used in research to study excitotoxicity.
Uniqueness: 2-(3-Hydroxyisoxazol-5-yl)acetic acid is unique due to its dual role as a neurotoxin and a research tool for studying glutamate receptor-mediated excitotoxicity. Its ability to selectively target NMDA and mGlu receptors sets it apart from other similar compounds .
Properties
Molecular Formula |
C5H5NO4 |
---|---|
Molecular Weight |
143.10 g/mol |
IUPAC Name |
2-(3-oxo-1,2-oxazol-5-yl)acetic acid |
InChI |
InChI=1S/C5H5NO4/c7-4-1-3(10-6-4)2-5(8)9/h1H,2H2,(H,6,7)(H,8,9) |
InChI Key |
WPMUQANSUHHDJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ONC1=O)CC(=O)O |
Origin of Product |
United States |
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